(2R,3R)-2-[2-(2-Methoxyphenyl)pyrazol-3-yl]oxolane-3-carboxylic acid

Chiral resolution Stereochemical purity Procurement quality control

(2R,3R)-2-[2-(2-Methoxyphenyl)pyrazol-3-yl]oxolane-3-carboxylic acid (CAS 2059917-80-3), also referred to as rac-(2R,3R)-2-[1-(2-methoxyphenyl)-1H-pyrazol-5-yl]oxolane-3-carboxylic acid (trans), is a chiral, heterocyclic building block belonging to the oxolane (tetrahydrofuran) carboxylic acid family. It features a trans-configured oxolane ring fused at the 2-position to a 1-(2-methoxyphenyl)-1H-pyrazol-5-yl moiety and a carboxylic acid group at the 3-position.

Molecular Formula C15H16N2O4
Molecular Weight 288.303
CAS No. 2059917-80-3
Cat. No. B2520089
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R,3R)-2-[2-(2-Methoxyphenyl)pyrazol-3-yl]oxolane-3-carboxylic acid
CAS2059917-80-3
Molecular FormulaC15H16N2O4
Molecular Weight288.303
Structural Identifiers
SMILESCOC1=CC=CC=C1N2C(=CC=N2)C3C(CCO3)C(=O)O
InChIInChI=1S/C15H16N2O4/c1-20-13-5-3-2-4-11(13)17-12(6-8-16-17)14-10(15(18)19)7-9-21-14/h2-6,8,10,14H,7,9H2,1H3,(H,18,19)/t10-,14-/m1/s1
InChIKeyLKZFHZFZEGGBQH-QMTHXVAHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: (2R,3R)-2-[2-(2-Methoxyphenyl)pyrazol-3-yl]oxolane-3-carboxylic acid (CAS 2059917-80-3) – Structural Class & Key Identifiers


(2R,3R)-2-[2-(2-Methoxyphenyl)pyrazol-3-yl]oxolane-3-carboxylic acid (CAS 2059917-80-3), also referred to as rac-(2R,3R)-2-[1-(2-methoxyphenyl)-1H-pyrazol-5-yl]oxolane-3-carboxylic acid (trans), is a chiral, heterocyclic building block belonging to the oxolane (tetrahydrofuran) carboxylic acid family. It features a trans-configured oxolane ring fused at the 2-position to a 1-(2-methoxyphenyl)-1H-pyrazol-5-yl moiety and a carboxylic acid group at the 3-position [1]. The compound is supplied as a racemic mixture with defined (2R,3R) relative stereochemistry, typically at ≥95% purity. Its molecular formula is C₁₅H₁₆N₂O₄ (MW 288.30 g/mol), and it is primarily utilized as a synthetic intermediate in medicinal chemistry and agrochemical research programs [2]. The presence of the 2-methoxyphenyl substituent on the pyrazole N1 imparts distinct electronic and steric properties that differentiate this scaffold from simpler N-alkyl or N-phenyl pyrazole-oxolane carboxylic acid analogs, making stereochemical and substitutional integrity critical parameters in procurement .

Why Generic Substitution Fails for CAS 2059917-80-3: Stereochemical and Substitution-Dependent Differentiation


Within the oxolane-pyrazole carboxylic acid family, seemingly minor structural modifications—such as replacing the N-(2-methoxyphenyl) group with N-methyl, N-isopropyl, or N-phenyl substituents—produce compounds with fundamentally different steric bulk, electronic character, and hydrogen-bonding capacity. The (2R,3R) trans-stereochemistry of the oxolane ring imposes a defined spatial orientation of the carboxylic acid and the pyrazole heterocycle, which directly influences molecular recognition events, crystallinity, and derivatization outcomes [1]. Vendors often list stereochemically undefined or cis-isomer mixtures under similar names; however, procurement of the stereochemically unresolved or cis form will yield a different physical form (e.g., altered melting point, solubility, and reactivity) and may produce divergent biological or catalytic results if used in structure-activity relationship (SAR) studies . Furthermore, the 2-methoxyphenyl group provides a distinct balance of lipophilicity and electron-donating character, as evidenced by the well-characterized impact of ortho-methoxy substitution on pyrazole torsional angles and π-stacking interactions [2]. Consequently, generic substitution with N-alkyl or N-phenyl oxolane-pyrazole carboxylic acids cannot reproduce the same binding or reactivity profile, making CAS-specific procurement essential for reproducible research outcomes.

Quantitative Differentiation Evidence for (2R,3R)-2-[2-(2-Methoxyphenyl)pyrazol-3-yl]oxolane-3-carboxylic acid (CAS 2059917-80-3)


Stereochemical Purity Guarantee: Trans-(2R,3R) Chiral Integrity vs. Unspecified Stereoisomers

The target compound is exclusively supplied with defined trans-(2R,3R) relative stereochemistry (racemic), whereas closely related oxolane-pyrazole carboxylic acid analogs are frequently offered as stereochemically ambiguous mixtures or with unreported cis/trans ratios. For example, the comparator 2-(1-methyl-1H-pyrazol-5-yl)oxolane-3-carboxylic acid (CAS 1807912-27-1) is commonly listed without explicit stereochemical designation, introducing risk of variable cis/trans composition between batches . This mandated stereochemical specification is a critical procurement consideration for applications requiring precise three-dimensional presentation of the carboxylic acid pharmacophore, such as fragment-based drug design, X-ray crystallography, and asymmetric catalysis [1].

Chiral resolution Stereochemical purity Procurement quality control

Pyrazole N1-(2-Methoxyphenyl) Substitution: Electronic and Steric Differentiation from N-Methyl and N-Isopropyl Analogs

The 2-methoxyphenyl group on the pyrazole N1 differentiates the target compound from the commonly available N-methyl analog, (2R,3R)-2-(1-methyl-1H-pyrazol-5-yl)oxolane-3-carboxylic acid (CAS 1820574-77-3), and the N-isopropyl analog, rac-(2R,3R)-2-[1-(propan-2-yl)-1H-pyrazol-5-yl]oxolane-3-carboxylic acid . The ortho-methoxy substituent introduces a calculated increase in topological polar surface area (tPSA) of approximately 9 Ų relative to the N-methyl analog, enhancing hydrogen-bond acceptor capacity, while adding roughly 72 Da of molecular weight and increasing calculated logP by approximately 1.2–1.5 units (class-level inference based on pyrazole fragment substituent constants) [1]. Crystallographic data on related N-(2-methoxyphenyl)pyrazole systems show that the ortho-methoxy group restricts rotation about the N-aryl bond, with a preferred dihedral angle of ~2° between the pyrazole and methoxyphenyl rings, locking the aromatic group into a near-coplanar conformation that maximizes π-conjugation and directional π-stacking interactions [2]. In contrast, the N-methyl analog lacks this conformational restriction and aromatic interaction surface, fundamentally altering its molecular recognition profile.

Structure-activity relationship Substituent effects Medicinal chemistry

Pyrazole Regioisomeric Attachment: C5- vs. C4-Linked Oxolane Positional Differentiation

The target compound bears the oxolane ring at the pyrazole C5 position (1-(2-methoxyphenyl)-1H-pyrazol-5-yl linkage), distinguishing it from regioisomeric C4-linked analogs such as (2S,3S)-2-(1-phenyl-1H-pyrazol-4-yl)oxolane-3-carboxylic acid (CAS 1820579-51-8) . This C5 attachment positions the carboxylic acid in a distinctly different spatial relationship to the pyrazole ring compared to C4-linked variants: in the C5-linked system, the oxolane 2-position is directly adjacent to the pyrazole N2 nitrogen, enabling potential through-space electronic effects and intramolecular hydrogen bonding between the carboxylic acid OH and the pyrazole N2 lone pair. C4-linked analogs place the oxolane further from the pyrazole nitrogens and eliminate this intramolecular interaction potential [1]. The C5 vs. C4 regioisomerism also alters the vector of the carboxylic acid relative to the N-aryl substituent, with calculated differences of approximately 1.5–2.0 Å in the distance between the carboxylic acid carbon and the pyrazole N2 nitrogen, which can critically affect binding pocket complementarity in enzyme inhibition assays [2].

Regioisomerism Binding pose Derivatization

Class-Level Biological Activity: Pyrazole Carboxylic Acid Hao2 Inhibition as a Functional Benchmark

Pyrazole carboxylic acids bearing a carboxylic acid moiety on a heterocyclic scaffold have been established as potent inhibitors of long-chain L-2-hydroxy acid oxidase 2 (Hao2), a peroxisomal enzyme implicated in blood pressure regulation. In the foundational SAR study by Barawkar et al. (2012), pyrazole carboxylic acid hits demonstrated IC₅₀ values of approximately 700 nM against rat Hao2, with lead optimization yielding compounds 15-XV and 15-XXXII as potent and selective inhibitors [1]. While the specific target compound CAS 2059917-80-3 has not been individually profiled in this assay, it shares the critical pyrazole-5-carboxylic acid pharmacophore (oxolane serving as the carboxylic acid carrier scaffold) and the N-aryl substitution pattern that were identified as essential for Hao2 inhibitory activity in the SAR campaign [2]. In contrast, structurally simpler pyrazole carboxylic acids such as 3,5-dimethyl-1H-pyrazole-4-carboxylic acid show markedly weaker activity (IC₅₀ = 200 µM against phosphodiesterase) due to the absence of the N-aryl substituent and an unfavorable regioisomeric carboxylic acid placement [3]. This class-level association provides a mechanistically grounded rationale for selecting the 2-methoxyphenyl-substituted C5-oxolane pyrazole carboxylic acid scaffold over simpler pyrazole carboxylic acid building blocks when Hao2-related or analogous α-hydroxy acid oxidase target engagement is desired.

Hydroxy acid oxidase 2 Enzyme inhibition Blood pressure

Preliminary Antiproliferative Activity: Pyrazole-Oxolane Scaffold Activity Against HCT-116 and MCF-7 Cancer Cell Lines

Derivatives of the pyrazole-oxolane carboxylic acid scaffold have been evaluated for antiproliferative activity against human cancer cell lines. Preliminary data indicate that several derivatives of the target compound class exhibit IC₅₀ values in the low micromolar range against HCT-116 (colon carcinoma) and MCF-7 (breast adenocarcinoma) cell lines . While this data is reported for structurally related analogs rather than the parent compound itself, it establishes the pyrazole-oxolane carboxylic acid framework as a validated cytotoxic pharmacophore. The 2-methoxyphenyl substitution on CAS 2059917-80-3 is anticipated to further modulate cellular permeability and target engagement relative to unsubstituted phenyl or N-alkyl analogs. In contrast, simple pyrazole carboxylic acids lacking the oxolane ring generally show substantially weaker or no antiproliferative activity at comparable concentrations, underscoring the functional contribution of the oxolane-constrained scaffold [1]. This constitutes supporting evidence for prioritizing CAS 2059917-80-3 as a fragment or intermediate for oncology-focused medicinal chemistry programs over simpler pyrazole carboxylic acid building blocks.

Anticancer activity Cell viability Cytotoxicity

Regulatory Classification and Safe Handling: Notified C&L Inventory Status vs. Unlisted Analogs

CAS 2059917-80-3 has been notified under the European C&L (Classification and Labelling) Inventory, providing regulatory clarity regarding its hazard classification for procurement, storage, and handling [1]. In contrast, several closely related oxolane-pyrazole carboxylic acid analogs—including 2-[1-(2-methylphenyl)-1H-pyrazol-5-yl]oxolane-3-carboxylic acid and 2-[1-(4-fluorophenyl)-1H-pyrazol-5-yl]oxolane-3-carboxylic acid—do not have publicly available C&L notifications, leaving their hazard profiles uncharacterized and introducing compliance uncertainty for institutional procurement [2]. The presence of a notified C&L classification streamlines safety data sheet (SDS) preparation, risk assessment documentation, and laboratory safety committee approvals, which is a tangible procurement advantage for organizations operating under stringent EHS (Environment, Health, and Safety) frameworks. For industrial-scale process chemistry or pilot-plant operations, this regulatory transparency directly reduces administrative burden and potential regulatory delays.

Regulatory compliance CLP classification Procurement safety

Optimal Application Scenarios for (2R,3R)-2-[2-(2-Methoxyphenyl)pyrazol-3-yl]oxolane-3-carboxylic acid (CAS 2059917-80-3)


Enzyme Inhibitor Design: Hao2-Targeted Antihypertensive Lead Optimization

The pyrazole-5-carboxylic acid N-aryl pharmacophore, as present in CAS 2059917-80-3, has demonstrated class-level Hao2 inhibitory activity with IC₅₀ values in the 700 nM range for structurally related hits [1]. Researchers developing Hao2 inhibitors for blood pressure regulation can deploy this compound as a key intermediate for SAR expansion, leveraging the 2-methoxyphenyl substituent to explore ortho-substituent effects on target engagement and selectivity over Hao1. The defined (2R,3R) stereochemistry ensures that the carboxylic acid vector is consistently presented in docking studies, avoiding stereochemical noise that would arise from cis/trans mixtures.

Fragment-Based Drug Discovery: Structurally Pre-organized Aromatic Scaffold

The near-coplanar conformation of the N-(2-methoxyphenyl)pyrazole moiety, with a dihedral angle of approximately 2° between the pyrazole and phenyl rings [2], provides a rigid, planar aromatic surface suitable for fragment-based screening by X-ray crystallography or surface plasmon resonance (SPR). The trans-oxolane carboxylic acid offers a directional hydrogen-bond donor/acceptor pair for initial fragment hit identification, while the 2-methoxyphenyl group supplies a distinct electron density signature (ortho-methoxy) that simplifies electron density map interpretation. This pre-organized geometry is absent in N-alkyl pyrazole-oxolane analogs, which sample multiple rotameric states in solution and produce less interpretable crystallographic data.

Asymmetric Catalysis and Chiral Ligand Synthesis

The trans-(2R,3R) oxolane scaffold of CAS 2059917-80-3 serves as a chiral building block for the construction of enantiopure ligands used in asymmetric catalysis [3]. The carboxylic acid functionality allows straightforward conversion to amides, esters, or reduced alcohols, while the pyrazole nitrogen atoms can coordinate transition metals (e.g., Pd, Cu, Zn). The 2-methoxyphenyl group provides steric shielding on one face of the catalyst, which can enhance enantioselectivity in reactions such as asymmetric hydrogenation or cross-coupling. Procurement of this specific stereoisomer, rather than a cis or undefined mixture, is essential for achieving reproducible enantiomeric excess (ee) values in catalytic applications.

Regulatory-Compliant Medicinal Chemistry Programs in EU-Funded Consortia

For research programs operating under EU regulatory frameworks (e.g., Horizon Europe consortia, Innovative Medicines Initiative), the availability of a notified C&L classification for CAS 2059917-80-3 [4] simplifies compound registration, safety documentation, and institutional biosafety committee approvals. This regulatory transparency eliminates the administrative delays associated with unclassified analogs, making this compound the preferred procurement choice for multi-partner projects requiring harmonized safety documentation across different institutional EHS systems.

Quote Request

Request a Quote for (2R,3R)-2-[2-(2-Methoxyphenyl)pyrazol-3-yl]oxolane-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.